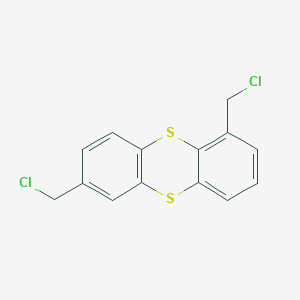

1,7-Bis(chloromethyl)thianthrene

Description

1,7-Bis(chloromethyl)thianthrene is a chlorinated derivative of thianthrene (C₁₂H₈S₂), a sulfur-containing heterocyclic compound composed of two benzene rings fused with two sulfur atoms . The parent compound, thianthrene (CAS 92-85-3), has a molecular weight of 216.32 g/mol and is primarily used in organic synthesis and photochemical studies . The introduction of two chloromethyl (-CH₂Cl) groups at the 1 and 7 positions of the thianthrene backbone modifies its reactivity, stability, and toxicity profile.

Properties

CAS No. |

62128-63-6 |

|---|---|

Molecular Formula |

C14H10Cl2S2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

1,7-bis(chloromethyl)thianthrene |

InChI |

InChI=1S/C14H10Cl2S2/c15-7-9-4-5-11-13(6-9)17-12-3-1-2-10(8-16)14(12)18-11/h1-6H,7-8H2 |

InChI Key |

CFZHRSYKALFRMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)SC3=C(S2)C=CC(=C3)CCl)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,7-Bis(chloromethyl)thianthrene typically involves the chloromethylation of thianthrene. One common method is the Blanc chloromethylation, which involves the reaction of thianthrene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups at the desired positions on the thianthrene ring.

Industrial production methods for 1,7-Bis(chloromethyl)thianthrene may involve similar chloromethylation reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1,7-Bis(chloromethyl)thianthrene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thianthrene core can undergo oxidation to form thianthrenium salts, which are useful intermediates in organic synthesis.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,7-Bis(chloromethyl)thianthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Bis(chloromethyl)thianthrene involves its ability to undergo various chemical transformations. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and functional groups. The thianthrene core can also participate in redox reactions, forming thianthrenium salts that can act as intermediates in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,7-bis(chloromethyl)thianthrene with structurally or functionally analogous compounds, including bis(chloromethyl) ether (BCME), benzyl chloride, and thianthrene itself.

Key Research Findings and Discussion

Structural and Toxicological Similarities

- Chloromethyl Reactivity: Both 1,7-bis(chloromethyl)thianthrene and BCME contain chloromethyl groups, which are highly electrophilic and capable of alkylating DNA. BCME’s carcinogenicity is well-documented, with animal studies showing nasal squamous cell carcinomas at 0.1 ppm exposure . This suggests that 1,7-bis(chloromethyl)thianthrene may pose similar risks, though direct evidence is lacking.

Data Gaps and Future Research

No studies directly addressing 1,7-bis(chloromethyl)thianthrene were identified in the provided evidence. Priority research areas include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.